molecular formula C6H14O B1583153 sec-Butyl ethyl ether CAS No. 2679-87-0

sec-Butyl ethyl ether

Cat. No.: B1583153
CAS No.: 2679-87-0
M. Wt: 102.17 g/mol
InChI Key: VSCUCHUDCLERMY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: sec-Butyl ethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

sec-Butyl ethyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxybutane involves its interaction with molecular targets through its ether functional group. This interaction can lead to various chemical transformations, such as oxidation and reduction. The pathways involved include the formation of intermediates like carbonyl compounds and alcohols .

Comparison with Similar Compounds

  • 2,2-Dibromobutane
  • 2-Chloro-2-methylpropane
  • 2-Methylbutane
  • 1-Butyne
  • 4-Fluoro-4-methyl-1-octyne
  • Trans-1-chloropropene
  • 5-Methyl-1-pentene

Uniqueness: sec-Butyl ethyl ether is unique due to its specific ether functional group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it has a unique combination of alkyl groups that influence its behavior in chemical reactions and applications .

Properties

IUPAC Name

2-ethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-4-6(3)7-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCUCHUDCLERMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863009
Record name Butane, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid
Record name sec-Butyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

81.00 °C. @ 760.00 mm Hg
Record name 2-Ethoxybutane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, soluble (in ethanol)
Record name sec-Butyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.748-0.753 (20°)
Record name sec-Butyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2679-87-0
Record name sec-Butyl ethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2679-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2-ethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHOXYBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NHX6V19XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Ethoxybutane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 2-ethoxybutane in Xihu Longjing tea?

A: The study identified 50 volatile compounds with relatively high concentrations in Xihu Longjing tea, and 2-ethoxybutane was among them []. While 2-ethoxybutane itself might not have a distinct aroma, its presence, along with other ethers and alkanes, contributes to the complex aroma profile of this tea. Further research is needed to understand the specific sensory impact of these less aromatic compounds and their interactions with other aroma molecules.

Q2: The study mentions limitations of traditional GC-MS and highlights the advantages of using GC×GC-TOFMS for analyzing tea aroma. How did this advanced technique contribute to the identification of 2-ethoxybutane?

A: Traditional GC-MS methods may not fully separate all volatile compounds in a complex mixture like tea aroma, leading to co-elution and potentially missing some molecules. The study demonstrated that GC×GC-TOFMS offers superior separation capacity compared to GC-MS []. This enhanced separation allows for the detection and identification of individual compounds like 2-ethoxybutane, even if present in trace amounts, providing a more complete understanding of the tea's aroma profile.

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